2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Overview
Description
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H22F2O3. It is characterized by the presence of two fluorine atoms and a dioxane ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2’,6’-Difluoroacetophenone: Similar structure but lacks the dioxane ring.
5,5-Dimethyl-1,3-dioxane-2-ylmethanol: Contains the dioxane ring but lacks the fluorinated phenyl group.
Uniqueness
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the combination of its fluorinated phenyl group and dioxane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRCLLIVVIABN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645967 |
Source
|
Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-95-3 |
Source
|
Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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